Superior Enantiomeric Purity via Microbial Bioresolution: (S)-Methyl Ester >99% ee vs. Racemic Substrate
The microbial resolution of racemic methyl 5-chloro-2-isopropylpent-4-enoate using Rhodosporidium toruloides CMC103105 affords the desired (S)-methyl ester with >99% enantiomeric excess (ee). This is a direct and quantitative improvement over the racemic starting material, which has an ee of 0%. The biocatalytic process demonstrates a high enantioselectivity with an E-value of 41.3 at an 8 g/L substrate loading [1].
| Evidence Dimension | Enantiomeric Excess (ee) of (S)-Methyl Ester |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic methyl 5-chloro-2-isopropylpent-4-enoate (0% ee) |
| Quantified Difference | >99 percentage point increase |
| Conditions | Biocatalytic resolution using Rhodosporidium toruloides CMC103105 cells (5% w/v), 8 g/L substrate in Tris-HCl (0.1 M, pH 8.0) at 21°C for 24 h. E-value = 41.3 [1]. |
Why This Matters
For procurement, this confirms the compound's (or its immediate ester's) role as a validated, high-yield source of chiral purity, which is non-negotiable for downstream pharmaceutical synthesis and eliminates the need for less efficient chemical resolution methods.
- [1] Taylor, I.N. Process for the production of (S)-5-chloro-2-isopropylpent-4-enoic acid esters. US Patent Application 20100248337, published September 30, 2010. Example 5, Section (i). View Source
